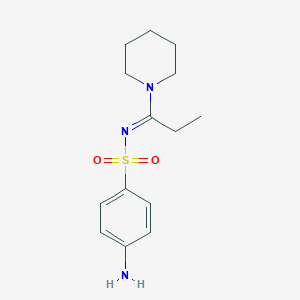![molecular formula C15H11F3N2O2S B237504 N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea (hereafter referred to as DFP-10825) is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of DFP-10825 involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many client proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, DFP-10825 disrupts the proper folding and stabilization of these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, DFP-10825 has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the migration and invasion of cancer cells. Furthermore, DFP-10825 has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFP-10825 in lab experiments is its specificity for Hsp90. Unlike other Hsp90 inhibitors, DFP-10825 has been shown to have minimal off-target effects, meaning it is less likely to interfere with other cellular processes. However, one limitation of using DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving DFP-10825. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of DFP-10825. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for DFP-10825 in preclinical and clinical studies. Finally, studies are needed to investigate the potential use of DFP-10825 in combination with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects.
Conclusion
DFP-10825 is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for Hsp90 and its anti-cancer effects make it a promising candidate for further investigation as a potential cancer treatment. However, further research is needed to fully understand its mechanism of action, optimal dosing and administration schedule, and potential use in combination with other cancer treatments.
Synthesemethoden
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroanisole with thionyl chloride, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride and ammonium thiocyanate. This process results in the formation of DFP-10825 as a white solid.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DFP-10825 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
Eigenschaften
Produktname |
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea |
|---|---|
Molekularformel |
C15H11F3N2O2S |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H11F3N2O2S/c16-10-7-5-9(6-8-10)13(21)20-15(23)19-11-3-1-2-4-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23) |
InChI-Schlüssel |
DRQWJKVOUURKFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



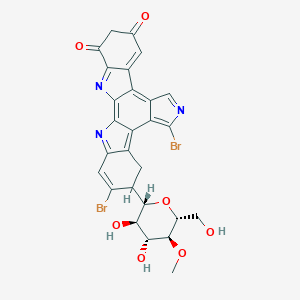
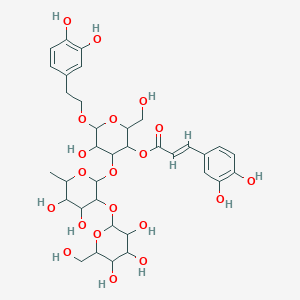
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
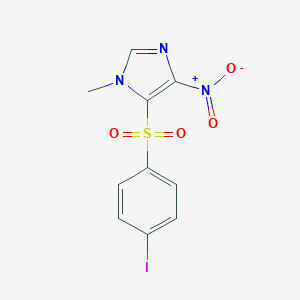
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)
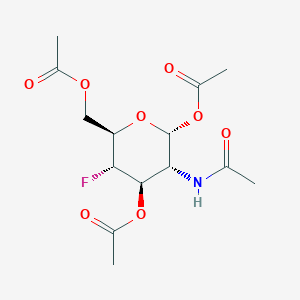
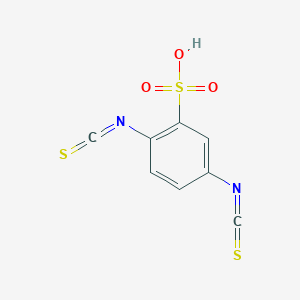
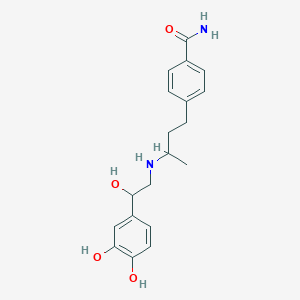
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
